2-(Benzyl-(3-furylmethyl)amino)ethanol
Description
2-(Benzyl-(3-furylmethyl)amino)ethanol is a tertiary amine derivative featuring an ethanolamine backbone substituted with benzyl (C₆H₅CH₂-) and 3-furylmethyl (C₄H₃O-CH₂-) groups. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 239.29 g/mol. The compound combines the polar ethanol group with aromatic (benzyl) and heterocyclic (furan) moieties, imparting unique physicochemical properties.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[benzyl(furan-3-ylmethyl)amino]ethanol |
InChI |
InChI=1S/C14H17NO2/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2 |
InChI Key |
MYWFDOPJSJFFBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-[Benzyl(phenyl)amino]ethanol (CAS 33905-47-4)
- Structure: C₁₅H₁₇NO, MW 227.30 g/mol.
- Key Differences : Replaces the 3-furylmethyl group with a phenyl ring.
- Properties :
rac N-Benzyl Nebivolol (CAS 929706-85-4)
- Structure: C₂₉H₃₁F₂NO₄, MW 495.56 g/mol.
- Key Differences : Incorporates chromen rings and fluorine atoms, increasing complexity.
- Solubility: Soluble in chlorinated solvents (e.g., chloroform) and methanol, suggesting similar trends for the target compound .
N-Benzyl-N-bis(PEG1-OH) (CAS 119580-47-1)
- Structure: PEG-modified benzylaminoethanol derivative.
- Key Differences : Includes polyethylene glycol (PEG) chains, enhancing hydrophilicity.
- Properties: Applications: Used in PROTACs for drug delivery, emphasizing the versatility of ethanolamine derivatives in medicinal chemistry .
Compounds with Imidazole Sulfonyl Groups ()
- Example: 4-[{2-[Benzyl-(1-methyl-1H-imidazole-4-sulfonyl)-amino]-ethyl}(3-methyl-3H-imidazol-4-ylmethyl)-amino]-benzoic Acid.
- Key Differences : Sulfonyl and imidazole groups introduce strong electron-withdrawing effects.
Physicochemical and Functional Comparisons
Structural and Electronic Effects
Solubility and Stability
- Solubility: The furan oxygen likely increases water solubility relative to purely aromatic analogs (e.g., 2-[benzyl(phenyl)amino]ethanol).
- Stability : Furan rings are prone to oxidation, necessitating stabilization under acidic or oxidative conditions, unlike phenyl-substituted derivatives .
Preparation Methods
Microwave-Assisted Four-Component Coupling
A solvent-free, one-pot method enables the synthesis of structurally related 2-aminomorpholines and diaminoalcohols. For 2-(benzyl-(3-furylmethyl)amino)ethanol analogs, the protocol involves:
-
Reactants : Benzylamine (1 mmol), 3-furylmethylamine (1 mmol), glyoxal (1 mmol), and ethanol (1 mmol).
-
Conditions : Microwave irradiation (300 W, 15 min, 110°C) without solvent.
-
Mechanism : Glyoxal facilitates imine formation, followed by nucleophilic attack from ethanol and amine components.
-
Yield : 30–45% for furyl-containing analogs, with purification via flash chromatography.
Advantages : Rapid reaction time (<30 min), no solvent waste.
Limitations : Moderate yields due to competing side reactions in solvent-free media.
Stepwise Alkylation of Ethanolamine
Benzylation Followed by 3-Furylmethylation
This two-step approach optimizes selectivity for tertiary amine formation:
Step 1: N-Benzylation of Ethanolamine
Step 2: N-(3-Furylmethyl)alkylation
-
Reactants : N-Benzylethanolamine (1 eq), 3-furylmethyl bromide (1.2 eq), K₂CO₃ (1.5 eq).
-
Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Critical Note : Sequential alkylation avoids quaternary ammonium salt formation. Excess base (K₂CO₃) ensures complete deprotonation of the secondary amine.
Reductive Amination of Ketone Intermediates
Hydrogenation of Imine Precursors
A three-step route via imine intermediates achieves high enantiomeric excess (ee >85%):
-
Imine Formation : React 3-furylmethylamine with benzaldehyde in ethanol (80°C, 3 h).
-
Hydrogenation : H₂ (5–50 bar), Raney Ni (20 wt%), 25°C, 12 h.
-
Ethanolamine Coupling : React resulting benzyl-(3-furylmethyl)amine with ethylene oxide (0°C, 48 h).
Yield : 55–60% overall. Key Advantage : Scalability to >100 g batches.
Boronic Acid-Mediated Coupling
Suzuki-Miyaura-Type Reaction
Adapted from morpholine syntheses, this method uses:
-
Reactants : 3-Furylboronic acid (1 eq), N-benzylethanolamine (1 eq), glyoxal (1 eq).
-
Conditions : Microwave (150°C, 10 min), solvent-free.
Mechanistic Insight : Boronic acid acts as a transient directing group, enhancing regioselectivity at the β-amino alcohol position.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave 4-component | 30–45 | 15 min | Solvent-free, rapid | Moderate yield |
| Stepwise alkylation | 66–94.5 | 18 h | High selectivity | Multi-step purification |
| Reductive amination | 55–60 | 15 h | Scalability | Requires H₂ equipment |
| Boronic acid coupling | 38 | 10 min | Regioselective | Specialized reagents |
Optimization Strategies
Purification Techniques
Catalytic Enhancements
-
Microwave Irradiation : Reduces reaction time by 80% compared to conventional heating.
-
Phase-Transfer Catalysis : Tetrabutylammonium bromide (5 mol%) boosts alkylation rates in biphasic systems.
Challenges and Solutions
Regioselectivity in Alkylation
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